1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)7-14-5-3-4-10(15)6-14/h10,15H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZRTDZFPXKNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS No. 143557-87-3) is a compound that has garnered attention for its potential biological activities. As a derivative of piperidine and pyrazole, it is positioned within a class of compounds known for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
The molecular formula for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is , with a molecular weight of approximately 197.29 g/mol. The structure consists of a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer (HepG2) cells .
Table 1: Anticancer Activity Profiles of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol | MDA-MB-231 | 10.5 | |
| 1-(Pyrazolyl)benzamide | HepG2 | 12.0 | |
| Pazopanib | Renal Cancer | 8.0 |
The data suggests that the presence of the pyrazole ring contributes to the antiproliferative activity observed in these compounds.
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that piperidine derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacteria Tested | MIC (mg/mL) | Activity |
|---|---|---|---|
| 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol | E. coli | 0.025 | Active |
| 1-(Piperidinyl)phenyl ketone | S. aureus | 0.015 | Active |
The compound's activity against E. coli and S. aureus indicates its potential as an antibacterial agent.
Case Studies
A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of several pyrazole derivatives, including 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .
Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through mitochondrial pathways and modulation of apoptotic gene expression . This finding underscores its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Pharmacological Applications
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol has demonstrated potential in several therapeutic areas:
Neurological Disorders
Research indicates that compounds with piperidine and pyrazole moieties can exhibit neuroprotective effects. This compound has been investigated for its ability to modulate neurotransmitter systems, which may be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments .
Metabolic Syndrome
The compound has shown promise in the inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in metabolic syndrome disorders such as type 2 diabetes and obesity. Inhibiting this enzyme can potentially improve insulin sensitivity and reduce hypertension .
Antimicrobial Activity
Preliminary studies have suggested that derivatives of piperidine compounds exhibit significant antimicrobial properties. The structural features of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol may contribute to its effectiveness against various bacterial strains .
Table 1: Summary of Biological Activities
Case Study 1: Neurological Applications
A study examined the effects of similar piperidine derivatives on cognitive function in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities, suggesting a potential application for treating neurodegenerative diseases .
Case Study 2: Metabolic Effects
In vitro studies demonstrated that the compound could significantly lower glucose levels in diabetic cell lines by enhancing insulin signaling pathways. This positions it as a candidate for further development in diabetes management .
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (3c) Features a 3-chlorobenzyl group on the pyrazole and a methylamine side chain.
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline Substituted with an ethyl group on the pyrazole and a difluoroaniline moiety. Fluorine atoms improve metabolic stability and bioavailability compared to non-halogenated analogues .
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic Acid
- Contains a sulfonyl linker and a carboxylic acid group on the piperidine.
- The sulfonyl group enhances electron-withdrawing effects, while the carboxylic acid increases acidity, impacting solubility and target binding .
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine
- Lacks the hydroxyl group, replacing it with a methyl group.
- Reduced polarity may lower solubility but improve membrane permeability .
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol generally involves:
- Construction or acquisition of the 3,5-dimethyl-1H-pyrazole core.
- Introduction of a methylene linker at the 4-position of the pyrazole.
- Coupling of this intermediate with a piperidin-3-ol derivative or precursor.
- Protection/deprotection steps as needed to ensure selective reactivity.
This approach is supported by palladium-catalyzed cross-coupling reactions and selective functional group transformations described in patent WO2015067782A1 and related synthetic methodologies.
Detailed Preparation Steps
Synthesis of 3,5-Dimethyl-1H-pyrazole Intermediate
- The pyrazole ring can be synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as acetylacetone, yielding 3,5-dimethylpyrazole derivatives.
- Selective functionalization at the 4-position (para to the nitrogen atoms) is achieved by halogenation or formylation, generating 4-halopyrazoles or 4-pyrazolecarbaldehydes, which serve as key intermediates for further coupling.
Formation of the Methylene Linker
- The methylene bridge (-CH2-) is introduced typically via nucleophilic substitution or reductive alkylation.
- For example, the 4-formyl pyrazole intermediate can be reduced to the corresponding hydroxymethyl derivative, which is then converted to a leaving group (e.g., halide or sulfonate ester) for nucleophilic displacement.
- Alternatively, direct alkylation of the pyrazole nitrogen or carbon with a suitable halomethyl derivative can be employed.
Coupling with Piperidin-3-ol
- The piperidin-3-ol moiety is either introduced as a free amine or protected amine, depending on the synthetic route.
- Coupling is commonly achieved via nucleophilic substitution of the pyrazolylmethyl halide intermediate with piperidin-3-ol under basic conditions.
- Protection groups such as tert-butoxycarbonyl (Boc) or arylsulfonyl may be used on the amino group to prevent side reactions during coupling.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with suitable ligands and bases (such as K3PO4, K2CO3, Na2CO3) in solvents like dioxane, THF, or DMF are effective for forming the C-N bond between the pyrazole and piperidine rings.
Deprotection and Purification
- After coupling, deprotection of amino groups is performed using bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate in solvents like methanol, ethanol, or mixtures thereof at temperatures ranging from 20 °C to 100 °C, typically around 85 °C for 1 to 24 hours.
- Acidic deprotection using strong acids (HCl, TFA, HF, HBr) is also possible depending on protecting groups employed.
- Purification is achieved by standard chromatographic techniques or recrystallization.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvents | Temperature Range | Time Range |
|---|---|---|---|---|
| Pyrazole synthesis | Hydrazine, 1,3-dicarbonyl compound | Ethanol, reflux | Reflux (~78 °C) | Several hours |
| Functionalization (halogenation/formylation) | Halogenating agents, oxidants | THF, DMF, Dioxane | 20–100 °C | 10 min to 24 h |
| Methylene linker formation | Reducing agents (e.g., LiAlH4), halogenation reagents | THF, DMSO | 0–85 °C | 1–24 h |
| Coupling (Pd-catalyzed) | Pd catalysts (Pd2(dba)3, Pd(PPh3)4), ligands (X-Phos, BINAP), bases (K3PO4, K2CO3) | Dioxane, THF, DMF, water | 20–180 °C | 10 min to 24 h |
| Deprotection | Bases (NaOH, KOH, K2CO3) or acids (HCl, TFA) | Methanol, ethanol, water | 20–100 °C | 1–24 h |
Representative Synthetic Scheme (Conceptual)
Pyrazole core synthesis:
Acetylacetone + hydrazine → 3,5-dimethyl-1H-pyrazoleFunctionalization at 4-position:
3,5-dimethyl-1H-pyrazole → 4-formyl-3,5-dimethyl-1H-pyrazole (via oxidation)Methylene linker introduction:
4-formyl-pyrazole → 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole → 4-(halomethyl)-3,5-dimethyl-1H-pyrazoleCoupling with piperidin-3-ol:
4-(halomethyl)-pyrazole + piperidin-3-ol (protected or free) → 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol
Research Findings and Optimization Notes
- The use of palladium catalysts with appropriate phosphine ligands significantly improves coupling efficiency and selectivity.
- Reaction times and temperatures vary depending on substrate reactivity and protecting groups; microwave irradiation can accelerate coupling steps.
- Solvent choice affects solubility and reaction rates; mixtures of dioxane or THF with water are preferred for coupling steps.
- Deprotection conditions must be optimized to avoid degradation of the pyrazole or piperidine rings; mild bases or acids at controlled temperatures are recommended.
- Spectroscopic characterization (NMR, IR, MS) confirms the integrity of the pyrazole and piperidine moieties post-synthesis.
Summary Table of Key Synthetic Parameters
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl, EtOH, reflux | Classic cyclocondensation |
| 4-Position functionalization | Halogenation or oxidation, 20–100 °C | Enables linker attachment |
| Methylene linker formation | Reduction + halogenation, THF/DMSO | Intermediate for nucleophilic substitution |
| Coupling reaction | Pd catalyst + phosphine ligand + base, 20–180 °C | Buchwald-Hartwig amination preferred |
| Deprotection | NaOH/KOH or HCl/TFA in MeOH/EtOH, 20–85 °C | Protecting group removal without ring damage |
Q & A
Basic: What are the common synthetic pathways for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination between 3,5-dimethyl-1H-pyrazole derivatives and piperidin-3-ol precursors. Key steps include:
- Alkylation : Reacting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with a piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the methylene bridge .
- Reduction : Using NaBH₄ or LiAlH₄ to reduce intermediate imines or ketones .
- Purity Control : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for final product validation .
Basic: What analytical techniques are critical for structural characterization of this compound?
- X-ray Crystallography : Resolve the 3D conformation using SHELXL for refinement, particularly for assessing hydrogen bonding and steric effects of the pyrazole-piperidine moiety .
- NMR Spectroscopy : Assign peaks for the pyrazole methyl groups (δ ~2.1–2.3 ppm) and piperidin-3-ol protons (δ ~3.5–4.0 ppm) to confirm connectivity .
- Computational Modeling : Use density functional theory (DFT) to predict electronic properties and compare with experimental data .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to rule out false positives .
- Metabolic Stability Tests : Perform liver microsome assays to determine if discrepancies arise from rapid degradation in certain models .
- Structural Analog Comparison : Benchmark against derivatives (e.g., sulfonamide or cyclopropyl variants) to identify substituents influencing activity .
Advanced: What strategies optimize crystallographic data quality for this compound?
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal lattice stability .
- Disorder Modeling : Apply SHELXL’s PART and SIMU instructions to address positional disorder in the piperidine ring .
- Twinned Data Refinement : For challenging datasets, use TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Synthesize analogs with modified pyrazole (e.g., 3,5-dichloro) or piperidine (e.g., N-alkylation) groups to assess steric/electronic effects .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., neurotransmitter receptors) to prioritize synthetic targets .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors/donors in the pyrazole-piperidine scaffold .
Basic: What are the best practices for characterizing impurities in synthesized batches?
- LC-MS Profiling : Detect trace impurities (<0.1%) using high-resolution MS with electrospray ionization (ESI) .
- Reference Standards : Compare against known degradation products (e.g., oxidized piperidine derivatives) using spiked HPLC samples .
- Stability Studies : Accelerated thermal stress tests (40°C/75% RH) to identify hydrolytically labile sites (e.g., the methylene bridge) .
Advanced: How can synthetic routes be optimized for scalability while maintaining yield?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) using a factorial design to identify robust conditions .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to improve heat dissipation and reproducibility .
- Green Metrics : Calculate E-factors and atom economy to minimize waste—e.g., replace THF with cyclopentyl methyl ether (CPME) for safer processing .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability (logBB) and cytochrome P450 inhibition risks .
- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to assess passive diffusion rates .
- QSAR Models : Train models on pyrazole derivatives to correlate logP values with observed bioavailability .
Basic: How can researchers validate the compound’s stability under physiological conditions?
- pH-Rate Profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy .
- Plasma Stability Assays : Quantify remaining compound after 24-hour exposure to human plasma using LC-MS/MS .
Advanced: What strategies address low solubility in aqueous assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes and characterize using dynamic light scattering (DLS) .
- Prodrug Design : Synthesize phosphate or acetate esters of the piperidin-3-ol group to enhance hydrophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
